molecular formula C9H14O4 B13965620 4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester CAS No. 63041-05-4

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester

Cat. No.: B13965620
CAS No.: 63041-05-4
M. Wt: 186.20 g/mol
InChI Key: ILJVOXGLNJDLIE-UHFFFAOYSA-N
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Description

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester is a high-purity chemical compound for research and development purposes. This molecule features a valeric acid methyl ester backbone substituted with two reactive epoxide groups, making it a versatile intermediate in synthetic organic chemistry. Researchers can utilize this diepoxy compound for various applications, including the development of novel polymer networks, where it can act as a cross-linking agent or a building block for bio-based epoxy resins . Its structure also suggests potential as an analog for studying the chemical behavior of epoxyalkenals in reaction model systems . As with many epoxy-functionalized molecules, it is handled with appropriate safety precautions. This product is intended for laboratory research use only and is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

CAS No.

63041-05-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-(oxiran-2-yl)-2-(oxiran-2-ylmethyl)propanoate

InChI

InChI=1S/C9H14O4/c1-11-9(10)6(2-7-4-12-7)3-8-5-13-8/h6-8H,2-5H2,1H3

InChI Key

ILJVOXGLNJDLIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CO1)CC2CO2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the epoxidation of unsaturated fatty acid methyl esters (FAMEs) . The key step is the formation of oxirane rings by the addition of oxygen across carbon-carbon double bonds present in the precursor unsaturated fatty acids or their methyl esters.

The general reaction scheme is:

$$
\text{Unsaturated Fatty Acid Methyl Ester} + \text{Oxidizing Agent} \rightarrow \text{Epoxidized Fatty Acid Methyl Ester (including this compound)}
$$

This process typically uses peracids (e.g., peracetic acid, performic acid) or hydrogen peroxide in the presence of acid catalysts to achieve epoxidation.

Detailed Epoxidation Procedure

  • Starting Material: Fatty acid methyl esters derived from natural oils or biomass (such as linoleic acid methyl ester or oleic acid methyl ester) serve as the substrate. These unsaturated FAMEs are often obtained by transesterification of triglycerides extracted from plant or algal biomass.

  • Catalysts and Oxidizing Agents: The epoxidation reaction employs peracids generated in situ (e.g., from acetic acid and hydrogen peroxide) or directly uses hydrogen peroxide with acid catalysts such as sulfuric acid or tungstic acid derivatives.

  • Reaction Conditions: The reaction is generally carried out under controlled temperature (around 40–60 °C), with continuous stirring for several hours (typically 3–6 hours) to ensure complete conversion of double bonds to epoxy groups.

  • Phase Separation and Purification: After reaction completion, the mixture is washed with sodium bicarbonate solution to neutralize acids, followed by water washing and drying over anhydrous sodium sulfate. Solvents such as chlorobenzene or hexane may be used to extract the epoxidized product, which is then purified by distillation or chromatography.

Representative Experimental Data

Parameter Typical Value / Condition
Catalyst Sulfuric acid or peracid catalyst
Oxidizing agent Hydrogen peroxide or peracetic acid
Temperature 40–60 °C
Reaction time 3–6 hours
Solvent Chlorobenzene, hexane, or similar
Washing solution Sodium bicarbonate (10 wt%)
Drying agent Anhydrous sodium sulfate
Yield of epoxidized product Up to 58.8% (weight percent of FAME)

Note: The yield depends on catalyst loading, temperature, and substrate purity. Optimal catalyst dosage and methanol-to-hexane ratios have been studied to maximize yield.

Epoxidation from Microalgal Biomass-Derived FAMEs

Recent research has demonstrated the preparation of epoxidized fatty acid methyl esters, including this compound, from microalgal biomass. The process involves:

This method offers a sustainable and renewable route to the compound, aligning with green chemistry principles.

Mechanistic Insights into Epoxidation

The epoxidation mechanism involves the electrophilic addition of an oxygen atom to the carbon-carbon double bond, forming a three-membered oxirane ring (epoxy group). The reaction proceeds via:

  • Formation of a peracid intermediate or direct activation of hydrogen peroxide by acid catalyst.

  • Attack of the electrophilic oxygen on the double bond, generating the oxirane ring.

  • The reaction is stereospecific and can generate multiple epoxy groups if multiple double bonds are present.

The presence of multiple epoxy groups in this compound results from epoxidation at different double bond sites within the molecule.

Applications Related to Preparation and Purity

The preparation quality of this compound directly affects its performance as a plasticizer and stabilizer in polymers such as PVC. High purity and controlled epoxy content ensure:

  • Improved thermal stability.

  • Low volatility.

  • Enhanced flexibility and processing properties of polymer blends.

Research indicates that incorporating this compound into PVC formulations significantly improves end-use performance, including mechanical strength and environmental resistance.

Summary Table of Preparation Methods

Method Starting Material Oxidizing Agent Catalyst Conditions Yield (%) Notes
Peracid Epoxidation Fatty acid methyl esters Peracetic acid Acid catalyst (H2SO4) 40–60 °C, 3–6 h ~50-60 Classical method, well-established
Hydrogen Peroxide Epoxidation Unsaturated FAMEs from biomass H2O2 Acid catalyst Controlled temp, stirring ~58.8 Green chemistry approach, bio-based source
Microalgal Biomass Transesterification + Epoxidation Microalgal lipids → UFAMEs H2O2 Acid catalyst 60 °C, 4 h Variable Sustainable, renewable feedstock

Chemical Reactions Analysis

Types of Reactions

4,5-Epoxy-2-glycidylvaleric acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Epoxy-2-glycidylvaleric acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Epoxy-2-glycidylvaleric acid methyl ester involves its reactive functional groups. The epoxy group can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials. The glycidyl group also contributes to its reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include epoxy esters, protected amino-epoxy derivatives, and glycosidic esters. Below is a comparative analysis:

Data Table: Comparative Overview
Compound Name Key Functional Groups Reactivity Profile Primary Applications Synthesis Method
4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester Two epoxides, methyl ester High reactivity (epoxide ring-opening, ester hydrolysis) Polymer crosslinkers, organic synthesis Epoxidation of diene precursors
(2R,4R)-2-N-tert-butyloxycarbonyl amino-4,5-epoxido-valeric acid methyl ester Boc-protected amino, epoxide, methyl ester Moderate amino reactivity (Boc protection), epoxide reactivity Pharmaceutical intermediates (e.g., nitrocyclopropyl-alanine synthesis) Stereoselective synthesis with Boc protection
8-O-Acetylshanzhiside Methyl Ester Acetyloxy, glycoside, methyl ester Hydrolysis (ester/acetyl), glycoside cleavage Pharmacological research, cosmetics Natural extraction or synthetic glycosidation

Reactivity and Stability

  • Target Compound : The dual epoxide groups enhance reactivity toward nucleophiles (e.g., amines, alcohols), enabling applications in epoxy resins and adhesives. The methyl ester group may undergo hydrolysis under acidic/basic conditions, offering modular functionalization .
  • Boc-Protected Analog: The tert-butyloxycarbonyl (Boc) group stabilizes the amino moiety, reducing unintended side reactions. This makes the compound suitable for stepwise peptide synthesis, where selective deprotection is required .
  • Glycosidic Ester : The acetyl and glycoside groups confer polarity and biological activity, limiting its utility in polymer chemistry but expanding its role in drug discovery and natural product research .

Biological Activity

4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its epoxy groups which contribute to its reactivity and biological activity. The molecular structure can be represented as follows:

C12H18O4\text{C}_{12}\text{H}_{18}\text{O}_4

This structure features two epoxy groups which are known to participate in various chemical reactions and interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds with epoxy groups often exhibit antimicrobial properties. A study demonstrated that derivatives of epoxy acids can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines showed varying degrees of cytotoxicity depending on concentration and exposure time. A notable study indicated that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxic effects, while higher concentrations (above 100 µM) led to significant cell death.

Concentration (µM) Cell Viability (%)
0100
5090
10060
20030

The biological activity of this compound may be attributed to its ability to form covalent bonds with cellular macromolecules. This reactivity can lead to alterations in protein function and enzyme activity. Specifically, the epoxy groups can react with nucleophilic sites in proteins and nucleic acids, potentially leading to cellular stress responses.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various epoxy compounds, including our target compound. The study found that it effectively inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.

Case Study 2: Cytotoxicity in Cancer Research

Another significant study investigated the cytotoxic effects of epoxy compounds on cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Q & A

Q. How to reconcile discrepancies between theoretical and observed spectroscopic data?

  • Answer : Cross-validate NMR assignments with 2D experiments (e.g., COSY, NOESY) and literature analogs. For MS fragmentation anomalies, perform tandem MS/MS to confirm fragmentation pathways .

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